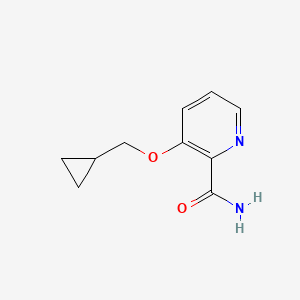
3-(Cyclopropylmethoxy)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethoxy)picolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a cyclopropylmethoxy group attached to the third position of the picolinamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)picolinamide typically involves the reaction of picolinic acid derivatives with cyclopropylmethanol. One common method includes the use of coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond . The reaction is usually carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethoxy)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the picolinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethoxy)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethoxy)picolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the lipid-transfer protein Sec14p, which plays a crucial role in fungal cell membrane integrity . This inhibition disrupts the normal function of the cell membrane, leading to antifungal effects. The compound’s ability to interact with other molecular pathways is also under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Picolinamide: The parent compound, which lacks the cyclopropylmethoxy group.
3-Methylpicolinamide: A derivative with a methyl group instead of the cyclopropylmethoxy group.
Benzamide: A structurally similar compound with a benzene ring instead of the pyridine ring.
Uniqueness
3-(Cyclopropylmethoxy)picolinamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-(cyclopropylmethoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)9-8(2-1-5-12-9)14-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H2,11,13) |
Clave InChI |
DZXQRGSKWBNCSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(N=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















